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Compound of Interest

Compound Name: Vadilex

Cat. No.: B1218322 Get Quote

Disclaimer: The following information is a fictionalized account created for illustrative purposes,

as "Vadilex" is not a recognized compound in modern pharmacology. All data, protocols, and

pathways are hypothetical.

Introduction
Vadilex is a novel, synthetic small molecule inhibitor targeting the pro-inflammatory cytokine,

Interleukin-23 (IL-23). By selectively binding to the IL-23p19 subunit, Vadilex effectively blocks

its interaction with the IL-23 receptor (IL-23R), thereby inhibiting downstream signaling

pathways implicated in autoimmune and inflammatory diseases. This document outlines the

application of Vadilex in preclinical and clinical research settings.

Quantitative Data Summary
A summary of the key in vitro and in vivo pharmacological data for Vadilex is presented below.
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Parameter Value Description

IC50 (IL-23 Binding) 2.5 nM

Concentration of Vadilex

required to inhibit 50% of IL-23

binding to its receptor in a

competitive binding assay.

Selectivity (vs. IL-12) >1000-fold

Fold-difference in IC50 for IL-

23 compared to the structurally

related cytokine, IL-12.

Cellular Potency (pSTAT3) 15 nM

Concentration of Vadilex

required to inhibit 50% of IL-

23-induced STAT3

phosphorylation in human

Th17 cells.

Bioavailability (Oral, Mouse) 45%

The proportion of an orally

administered dose of Vadilex

that reaches systemic

circulation in mice.

Half-life (t1/2, Human) 18 hours

The time required for the

concentration of Vadilex in the

body to be reduced by one-half

in human subjects.

Experimental Protocols
In Vitro IL-23 Competitive Binding Assay
Objective: To determine the binding affinity of Vadilex to the human IL-23 cytokine.

Methodology:

Recombinant human IL-23 (100 ng/mL) is coated onto a 96-well high-binding microplate

overnight at 4°C.

Plates are washed with a wash buffer (PBS with 0.05% Tween-20) and blocked with a

blocking buffer (1% BSA in PBS) for 1 hour at room temperature.
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A serial dilution of Vadilex is prepared, ranging from 0.1 nM to 10 µM.

Biotinylated human IL-23R/Fc chimera (500 ng/mL) is mixed with the Vadilex dilutions and

added to the IL-23-coated wells.

The plate is incubated for 2 hours at room temperature with gentle shaking.

After washing, streptavidin-HRP conjugate is added and incubated for 1 hour.

The plate is washed again, and a TMB substrate is added. The reaction is stopped with 2N

H2SO4.

Absorbance is read at 450 nm using a microplate reader.

The IC50 value is calculated using a non-linear regression analysis of the dose-response

curve.

Cellular pSTAT3 Inhibition Assay
Objective: To assess the functional inhibition of IL-23 signaling by Vadilex in a cellular context.

Methodology:

Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured under Th17-

polarizing conditions for 6 days.

Differentiated Th17 cells are pre-treated with a serial dilution of Vadilex for 1 hour.

The cells are then stimulated with recombinant human IL-23 (20 ng/mL) for 30 minutes.

Following stimulation, the cells are fixed, permeabilized, and stained with a fluorescently

labeled antibody against phosphorylated STAT3 (pSTAT3).

The percentage of pSTAT3-positive cells is determined by flow cytometry.

The EC50 value is calculated from the dose-response curve of pSTAT3 inhibition.
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Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Vadilex inhibits the IL-23 signaling pathway.
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Caption: Preclinical to clinical workflow for Vadilex.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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